Caprarioside

Description

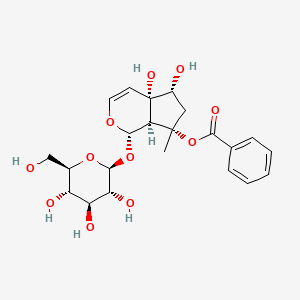

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-21(33-18(28)11-5-3-2-4-6-11)9-13(24)22(29)7-8-30-20(17(21)22)32-19-16(27)15(26)14(25)12(10-23)31-19/h2-8,12-17,19-20,23-27,29H,9-10H2,1H3/t12-,13-,14-,15+,16-,17-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCDFJHVOYELKQ-UHXGZAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caprarioside: A Technical Overview of an Iridoid Glycoside from Scrophularia ningpoensis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the biological activities, mechanisms of action, and specific experimental protocols for Caprarioside is currently limited. This document provides a comprehensive overview based on its chemical classification, its source, and the known properties of structurally related iridoid glycosides isolated from Scrophularia ningpoensis and other species within the Scrophulariaceae family. The information presented herein regarding biological activities and signaling pathways should be considered predictive and requires experimental validation for this compound itself.

Introduction

This compound is an iridoid glycoside identified from the roots of Scrophularia ningpoensis, a plant with a long history of use in traditional Chinese medicine. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. As a member of this family, this compound is of interest to the scientific community for its potential pharmacological activities, which are characteristic of this class of natural products.

Chemical Profile:

| Property | Value | Source |

| Molecular Formula | C22H28O11 | ChemFaces |

| CAS Number | 1151862-69-9 | ChemFaces |

| Class | Iridoid Glycoside | Inferred from source |

| Source | Roots of Scrophularia ningpoensis | ChemFaces |

Potential Biological Activities of this compound and Related Iridoids

While direct studies on this compound are scarce, the biological activities of other iridoid glycosides isolated from Scrophularia species provide a strong basis for predicting its potential therapeutic effects. The primary activities associated with this class of compounds are anti-inflammatory and neuroprotective.

Anti-inflammatory Activity

Numerous iridoid glycosides from the Scrophulariaceae family have demonstrated significant anti-inflammatory properties.[1] This activity is often attributed to the inhibition of key inflammatory mediators. For instance, iridoids from Scrophularia species have been shown to inhibit the production of nitric oxide (NO) and prostaglandins, which are crucial in the inflammatory cascade.[2]

Table 1: Anti-inflammatory Activity of Iridoid Glycosides from Scrophularia Species

| Compound | Source Organism | Observed Effect | Reference |

| Scropolioside A | Scrophularia auriculata | Inhibition of mouse paw edema and delayed-type hypersensitivity.[3] | [3] |

| Harpagoside | Scrophularia scorodonia | Inhibition of PGE2 and LTC-4 release in cellular assays.[1] | [1] |

| Aucubin | Scrophularia scorodonia | Significant inhibition of LTC-4 release.[1] | [1] |

Neuroprotective Effects

Iridoid glycosides are increasingly being investigated for their neuroprotective potential. Studies on compounds isolated from Scrophularia buergeriana and Scrophularia ningpoensis have shown protective effects against glutamate-induced neurotoxicity and cerebral ischemia-reperfusion injury.[4][5][6] These effects are often linked to the modulation of oxidative stress and apoptosis.

Table 2: Neuroprotective Activity of Iridoid Glycosides from Scrophularia Species

| Compound | Source Organism | Observed Effect | Reference |

| 8-O-E-p-methoxycinnamoylharpagide | Scrophularia buergeriana | Attenuation of glutamate-induced neurotoxicity in rat cortical cells.[4][6] | [4][6] |

| Harpagide | Scrophularia ningpoensis | Exhibits anti-apoptotic effects in cerebral ischemia models.[5] | [5] |

| Iridoid glycosides fraction (IGRS) | Radix Scrophulariae | Attenuation of focal cerebral ischemia-reperfusion injury in rats.[5] | [5] |

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related iridoid glycosides, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal cell survival.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response. Many anti-inflammatory natural products, including iridoids, are known to inhibit the activation of the NF-κB pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Modulation of Apoptotic Pathways in Neuroprotection

The neuroprotective effects of iridoids are often associated with the inhibition of apoptosis. This can be achieved through the regulation of the Bcl-2 family of proteins and the inhibition of caspase activation, key players in the mitochondrial-mediated apoptotic pathway.

Caption: Postulated modulation of the intrinsic apoptotic pathway by this compound.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the investigation of the anti-inflammatory and neuroprotective activities of iridoid glycosides. These methodologies would be appropriate for the future characterization of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, followed by a 24-hour incubation.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

-

Primary Neuronal Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: After 7 days in vitro, neurons are pre-treated with different concentrations of this compound for 24 hours.

-

Excitotoxicity Induction: Neurons are exposed to glutamate (100 µM) for 10 minutes in a buffer solution, followed by a return to the conditioned medium containing this compound for another 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.

-

Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells compared to the untreated control.

Future Directions and Conclusion

This compound represents a promising yet understudied natural product from Scrophularia ningpoensis. Based on the well-documented bioactivities of related iridoid glycosides, it is highly probable that this compound possesses anti-inflammatory and neuroprotective properties. Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to validate these predicted activities. Elucidation of its precise mechanisms of action and the signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. The experimental workflows and hypothetical signaling pathways presented in this guide provide a foundational framework for such investigations.

References

- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridoid glycosides from Radix Scrophulariae attenuates focal cerebral ischemia-reperfusion injury via inhibiting endoplasmic reticulum stress-mediated neuronal apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Phytochemical Landscape of Capraria biflora: A Technical Guide to its Natural Constituents

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive research into the natural sources of "Caprarioside" has yielded no specific compound under this name within the current scientific literature. It is plausible that this term may be a synonym for a known compound, a novel but yet undocumented molecule, or a misnomer. However, the query frequently associates with Capraria biflora, a plant with a rich history in traditional medicine and a subject of significant phytochemical investigation. This technical guide, therefore, pivots to a comprehensive overview of the well-characterized bioactive compounds isolated from Capraria biflora, providing a valuable resource for researchers exploring its therapeutic potential. This document summarizes the key chemical constituents, their quantitative data, detailed experimental protocols for their isolation, and visual representations of experimental workflows.

Key Bioactive Compounds Isolated from Capraria biflora

Capraria biflora is a reservoir of diverse secondary metabolites, primarily belonging to the classes of terpenoids and flavonoids. While "this compound" remains elusive, the following compounds have been successfully isolated and characterized from this plant species.

| Compound Class | Compound Name | Plant Part | Extraction Method | Yield | Reference |

| Naphthoquinone | Biflorin | Roots | Maceration with organic solvents followed by chromatographic separation. | Not specified | [1][2][3] |

| Sesquiterpene | β-caryophyllene | Leaves | Hydrodistillation | 29.6% of essential oil | [4][5] |

| Sesquiterpene | γ-muurolene | Leaves | Hydrodistillation | 32.6% of essential oil | [4][5] |

| Iridoid Glycoside | 3-hydroxymyopochlorin | Aerial Parts | Methanol extraction followed by Centrifugal Partition Chromatography (CPC). | Not specified | [6] |

| Iridoid Glycoside | 5-hydroxyglutinoside | Aerial Parts | Methanol extraction followed by Centrifugal Partition Chromatography (CPC). | Not specified | [6] |

| Flavonoid | Naringenin | Leaves | Aqueous extraction followed by partitioning with chloroform and butanol. | Not specified | [7] |

| Flavonoid | Apigenin derivatives | Leaves | Aqueous extraction followed by partitioning with chloroform and butanol. | Not specified | [7] |

| Flavonoid | Luteolin derivatives | Leaves | Aqueous extraction followed by partitioning with chloroform and butanol. | Not specified | [7] |

Experimental Protocols

Isolation of Biflorin from the Roots of Capraria biflora

This protocol describes a general method for the isolation of the o-naphthoquinone, biflorin, a major bioactive constituent of Capraria biflora roots.[1][2][3]

1. Plant Material Collection and Preparation:

-

Collect fresh roots of Capraria biflora.

-

Thoroughly wash the roots with distilled water to remove any soil and debris.

-

Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for a period of 24-72 hours.

-

The solvent-to-plant material ratio is typically 10:1 (v/w).

-

After the maceration period, filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Separation:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., UV light, iodine vapor).

-

Pool the fractions containing the compound of interest (biflorin).

-

Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure biflorin.

4. Structure Elucidation:

-

Characterize the structure of the isolated biflorin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Hydrodistillation of Essential Oil from the Leaves of Capraria biflora

This protocol details the extraction of essential oils from the fresh leaves of Capraria biflora.[4][5]

1. Plant Material:

-

Fresh leaves of Capraria biflora (e.g., 500 g).

2. Hydrodistillation:

-

Place the fresh leaves in a Clevenger-type apparatus.

-

Add distilled water to the flask containing the plant material.

-

Heat the flask to boiling. The steam and volatile components will rise and then be condensed.

-

Continue the hydrodistillation for a set period (e.g., 3 hours).

-

The condensed essential oil, being less dense than water, will float on top of the hydrosol and can be collected.

3. Post-Extraction Processing:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4-6°C) to prevent degradation.

4. Analysis:

-

Analyze the chemical composition of the essential oil using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual components like β-caryophyllene and γ-muurolene.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the isolation of bioactive compounds from Capraria biflora.

Caption: Workflow for the isolation and characterization of Biflorin.

Caption: Workflow for the extraction and analysis of essential oils.

Conclusion

While the search for "this compound" did not yield a specific molecule, this guide provides a thorough examination of the known phytochemicals within Capraria biflora. The detailed protocols and quantitative data presented for compounds like biflorin, β-caryophyllene, and γ-muurolene offer a solid foundation for researchers engaged in natural product chemistry and drug discovery. The provided workflows serve as a visual aid for understanding the experimental processes involved in isolating these valuable compounds. Future research may yet uncover novel molecules within this versatile medicinal plant, potentially even one that comes to be known as this compound.

References

- 1. O-naphthoquinone isolated from Capraria biflora L. induces selective cytotoxicity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity of biflorin, a typical o-naphthoquinone isolated from Capraria biflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of biflorin, an o-naphthoquinone isolated from Capraria biflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constituents of the Essential Oil of Capraria biflora from Northeast Brazil - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Caprarioside: A Technical Guide for Researchers

Abstract

Caprarioside, an iridoid glycoside identified in plant species such as Capraria biflora L. and Scrophularia ningpoensis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, designed for researchers, scientists, and professionals in drug development. By integrating current knowledge of iridoid biosynthesis with specific phytochemical data from its source plants, this document outlines the probable enzymatic steps, precursor molecules, and key intermediates involved in its formation. This guide also presents detailed experimental protocols for the validation of this proposed pathway and summarizes relevant quantitative data to facilitate further research and application.

Introduction to this compound and Iridoid Glycosides

Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. Iridoids are typically found as glycosides, which enhances their stability and solubility. This compound (CAS: 1151862-69-9; Molecular Formula: C22H28O11) is an iridoid glycoside that has been isolated from Capraria biflora L. and the roots of Scrophularia ningpoensis. The elucidation of its biosynthetic pathway is crucial for understanding its production in planta and for exploring potential metabolic engineering strategies to enhance its yield.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established biosynthesis of other iridoid glycosides and the known chemical constituents of Scrophularia ningpoensis. The proposed pathway is divided into three main stages: (1) formation of the iridoid core structure, (2) modification of the iridoid skeleton, and (3) glycosylation and acylation.

Stage 1: Formation of the Iridoid Core Structure

The biosynthesis of the iridoid backbone begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol phosphate (MEP) pathway in plastids.

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate (GPP).

-

Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.

-

Hydroxylation of Geraniol: Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.

-

Oxidation to 8-oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO) .

-

Cyclization to the Iridoid Skeleton: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the iridoid scaffold, likely forming an intermediate such as nepetalactol or a related iridodial.

An In-depth Technical Guide to Cappariside: Discovery, Properties, and Experimental Protocols

Foreword: Initial inquiries for "Caprarioside" yielded limited and conflicting results. However, extensive research strongly indicates a probable misspelling of cappariside , a novel antioxidant compound isolated from Capparis spinosa L. This guide focuses on the scientifically documented "cappariside." A separate entity, listed commercially as "this compound" from Scrophularia ningpoensis with CAS Number 1151862-69-9, lacks published scientific literature detailing its discovery, structure, or biological activity and is therefore not the subject of this technical review.

Introduction

Cappariside, systematically named 4-hydroxy-5-methylfuran-3-carboxylic acid, is a recently discovered natural product with demonstrated antioxidant properties. Its discovery has added to the growing body of knowledge regarding the rich phytochemistry of Capparis spinosa (the caper bush), a plant with a long history of use in traditional medicine and cuisine. This document provides a comprehensive overview of the discovery, chemical properties, and known biological activity of cappariside, along with detailed experimental protocols for its isolation and analysis.

Discovery and History

Cappariside was first isolated and identified by a research team led by Tao Yang, whose findings were published in 2010. The discovery was the result of an activity-directed fractionation and purification process aimed at identifying the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging components from the fruits of Capparis spinosa. This systematic investigation led to the isolation of this new organic acid, which was named cappariside in honor of the plant genus from which it was discovered.

Chemical Properties

-

Systematic Name: 4-hydroxy-5-methylfuran-3-carboxylic acid

-

Molecular Formula: C₆H₆O₄

-

Molecular Weight: 142.11 g/mol

-

Appearance: Colorless needles

Biological Activity and Quantitative Data

The primary biological activity reported for cappariside is its antioxidant capacity. The initial study evaluated its ability to scavenge DPPH free radicals.

| Compound | Assay | Result (SC₅₀ Value) |

| Cappariside | DPPH Radical Scavenging | 0.204 ± 0.002 mM[1] |

SC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.

While specific research into other biological activities of isolated cappariside is currently limited, the crude extracts of Capparis spinosa from which it is derived have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antidiabetic properties. The antioxidant activity of cappariside likely contributes to these broader therapeutic effects.

Experimental Protocols

Isolation of Cappariside from Capparis spinosa Fruits

The following protocol is based on the methodology described in the initial discovery paper.

5.1.1. Plant Material and Extraction

-

Air-dried and powdered fruits of Capparis spinosa (5 kg) are extracted with 80% ethanol (3 x 40 L) at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

5.1.2. Fractionation and Purification

-

The ethyl acetate fraction, showing significant DPPH scavenging activity, is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield multiple fractions.

-

Fractions exhibiting strong antioxidant activity are further purified.

-

Cappariside is isolated from these active fractions through repeated column chromatography on silica gel and Sephadex LH-20, followed by crystallization from methanol.

5.1.3. Structure Elucidation

The structure of the isolated cappariside is determined using a combination of spectroscopic methods, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy

-

2D NMR techniques (COSY, HSQC, HMBC)

Visualizations

Experimental Workflow for Cappariside Isolation

Caption: Experimental workflow for the isolation of cappariside.

Future Directions

The discovery of cappariside opens up new avenues for research into the therapeutic potential of Capparis spinosa. Further studies are warranted to:

-

Elucidate the full spectrum of its biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Investigate its mechanism of action and identify the specific signaling pathways it may modulate.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models.

-

Develop synthetic routes to produce cappariside in larger quantities for further pharmacological testing.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the promising natural product, cappariside. As research progresses, a deeper understanding of its therapeutic potential is anticipated.

References

The Elusive Bioactivity of Caprarioside: A Technical Whitepaper on a Data-Deficient Iridoid Glycoside

For Immediate Release

Wuhan, China - Researchers, scientists, and drug development professionals seeking comprehensive data on the biological activity of the iridoid glycoside Caprarioside will find a notable scarcity of specific information, according to a thorough review of current scientific literature. While the compound has been identified and sourced, detailed in-vitro and in-vivo studies elucidating its specific mechanisms of action, quantitative efficacy, and associated signaling pathways are largely absent from published research. This whitepaper serves to summarize the available information on this compound and highlight the significant data gaps that currently hinder a full understanding of its potential therapeutic value.

Introduction: Identification and Sourcing

This compound is an iridoid glycoside that has been isolated from the roots of Scrophularia ningpoensis, a plant used in traditional Chinese medicine. Its chemical identity is confirmed with the Chemical Abstracts Service (CAS) number 1151862-69-9 and a molecular formula of C₂₂H₂₈O₁₁. Beyond this basic chemical information, however, the scientific record on this compound is remarkably sparse.

It is crucial to note that initial investigations into compounds with similar-sounding names, such as those from the Capraria genus, have led to different phytochemical profiles, primarily featuring compounds like biflorin. This underscores the importance of precise nomenclature in phytochemical research.

Biological Activity: A Landscape of Generalities

While specific data on this compound is lacking, the plant from which it is derived, Scrophularia ningpoensis, has been the subject of numerous studies. The extracts of S. ningpoensis roots, and some of its more well-characterized constituents like acetoside and angoroside C, have demonstrated a range of biological activities.

General Activities of Scrophularia ningpoensis Extracts and Associated Compounds:

-

Anti-inflammatory Effects: Extracts of S. ningpoensis have been shown to possess anti-inflammatory properties.[1][2][3] These effects are often attributed to the presence of various iridoid and phenylpropanoid glycosides.[2][3]

-

Antioxidant Activity: The plant extract has also been reported to exhibit antioxidant effects.[1]

-

α-Glucosidase Inhibition: A study on iridoid and phenylpropanoid glycosides from S. ningpoensis revealed that several of these compounds exhibit significant α-glucosidase inhibitory activity.[4] However, the study does not explicitly name this compound as one of the active compounds.

-

Other Activities: Various other pharmacological effects have been attributed to S. ningpoensis extracts, including hepatoprotective, neuroprotective, and antitumor activities.[2][3]

It is important to emphasize that these activities are associated with the crude extract or other specific compounds from the plant, and cannot be directly attributed to this compound without dedicated experimental evidence.

Quantitative Data: An Unfilled Table

A critical requirement for any technical guide is the presentation of quantitative data to allow for comparative analysis. For this compound, there is a complete absence of such data in the public domain. Key metrics essential for evaluating the biological activity of a compound, such as:

-

IC₅₀ (Half-maximal inhibitory concentration)

-

EC₅₀ (Half-maximal effective concentration)

-

Percentage Inhibition

-

LD₅₀ (Median lethal dose)

are not available for this compound. The following table illustrates this data deficiency:

| Biological Activity Assay | Test System | IC₅₀/EC₅₀ (µM) | Reference |

| Anti-inflammatory | Data not available | ||

| Antioxidant | Data not available | ||

| Cytotoxicity | Data not available | ||

| α-Glucosidase Inhibition | Data not available |

Experimental Protocols: A Methodological Void

Similarly, the core requirement of providing detailed experimental methodologies for key experiments cannot be fulfilled due to the lack of published studies on this compound's biological activity. Essential details for protocols such as cell viability assays, enzyme inhibition assays, and animal models of disease have not been reported in the context of this specific compound.

Signaling Pathways and Experimental Workflows: Uncharted Territory

The creation of diagrams to visualize signaling pathways, experimental workflows, or logical relationships is contingent on the existence of descriptive studies. As no research has been found that details the mechanism of action of this compound, it is not possible to generate any meaningful visualizations. Any attempt to do so would be purely speculative and not grounded in scientific evidence.

Conclusion and Future Directions

The current body of scientific literature does not support the creation of an in-depth technical guide on the biological activity of this compound. While its chemical identity and natural source have been established, there is a significant dearth of research into its pharmacological properties.

This represents a clear opportunity for researchers in the fields of pharmacognosy, natural product chemistry, and drug discovery. The established use of Scrophularia ningpoensis in traditional medicine suggests that its constituent compounds, including the lesser-studied this compound, may possess valuable therapeutic properties.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for isolating sufficient quantities of this compound for biological screening.

-

In-Vitro Screening: A broad-based screening of this compound against a panel of biological targets to identify potential areas of activity (e.g., anti-inflammatory, anticancer, antimicrobial, etc.).

-

Quantitative Analysis: Determination of key efficacy and potency metrics (IC₅₀, EC₅₀) for any identified activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its effects.

-

In-Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models.

Until such studies are conducted and their results published, the biological activity of this compound will remain largely unknown. This whitepaper, therefore, serves not as a guide, but as a call to action for the scientific community to investigate this promising yet enigmatic natural product.

References

- 1. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Caprarioside: A Mechanistic Exploration Through the Lens of Iridoid Glycosides

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The compound "caprarioside" remains uncharacterized in publicly accessible scientific literature, preventing a direct analysis of its mechanism of action. However, phytochemical studies of Capraria biflora, a plant with which "this compound" may be associated, have identified the presence of iridoid glycosides. This guide, therefore, explores the potential mechanism of action of "this compound" by providing an in-depth overview of the known biological activities and molecular pathways modulated by the broader class of iridoid glycosides. This document summarizes the anti-inflammatory and anticancer effects of these compounds, details relevant experimental protocols, and presents key signaling pathways through structured diagrams. All information herein is based on the established activities of iridoid glycosides and should be considered as a potential framework for investigating a novel compound like "this compound," rather than a definitive description of its specific actions.

Introduction: The Iridoid Glycoside Hypothesis

Initial investigations for "this compound" did not yield specific data. The name may represent a novel, recently isolated compound, a proprietary designation, or a variant of a known molecule. Notably, the plant Capraria biflora is a known source of various bioactive compounds, including a class of monoterpenoids known as iridoid glycosides.[1][2] These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer activities.[2][3] This guide proceeds on the hypothesis that "this compound" may belong to this chemical class and, as such, its mechanism of action could be analogous to that of other well-studied iridoid glycosides.

Potential Pharmacological Activities of this compound as an Iridoid Glycoside

Iridoid glycosides have demonstrated significant therapeutic potential, primarily through their anti-inflammatory and anticancer properties.[3][4]

Anti-inflammatory Effects

The anti-inflammatory activity of iridoid glycosides is a well-documented phenomenon.[2] Some of these compounds are believed to exert their effects by inhibiting key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase enzymes.[5] Furthermore, certain iridoid glycosides and their metabolites have been shown to suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[2]

Anticancer Effects

The anticancer potential of iridoid glycosides has been observed in various studies.[4] Their mechanisms in this context are multifaceted and appear to involve the modulation of several key cellular processes that are critical for cancer progression:

-

Inhibition of Proliferation: Iridoid glycosides have been shown to inhibit the proliferation of cancer cells.[4]

-

Suppression of Angiogenesis: A crucial aspect of their anticancer activity is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This is often achieved by down-regulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[4]

-

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancerous cells.[4]

-

Inhibition of Metastasis: Iridoid glycosides can also reduce the migration and invasion of cancer cells, thereby hindering metastasis. This is partly achieved by suppressing the activity of matrix metalloproteinases (MMPs).[4]

Putative Signaling Pathways Modulated by Iridoid Glycosides

The diverse biological effects of iridoid glycosides are underpinned by their ability to modulate multiple intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Some iridoid glycosides have been found to downregulate the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects on cancer cells.[4]

References

- 1. Constituents of the Essential Oil of Capraria biflora from Northeast Brazil - ProQuest [proquest.com]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

The Therapeutic Potential of Caprarioside: A Landscape of Limited Evidence and Future Directions

For Immediate Release

Wuhan, China - Caprarioside, an iridoid glycoside isolated from the roots of the traditional Chinese medicine plant Scrophularia ningpoensis, has been identified as a compound of interest within the scientific community. Despite its classification among the pharmacologically significant iridoid glycosides, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research into its therapeutic effects, experimental protocols, and molecular mechanisms of action. This lack of dedicated studies presents a significant knowledge gap, precluding the creation of an in-depth technical guide on its potential applications for researchers, scientists, and drug development professionals at this time.

Scrophularia ningpoensis, the natural source of this compound, has a long history of use in traditional medicine for treating conditions related to inflammation, oxidative stress, and cardiovascular, hepatic, and nervous system disorders. The therapeutic properties of the plant are often attributed to its rich content of iridoid glycosides as a chemical class. Modern pharmacological reviews of Scrophularia ningpoensis extracts have substantiated some of these traditional uses, indicating potential anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities.

However, the current body of scientific literature does not extend this level of detail to this compound as an individual compound. Searches for specific experimental data on the biological activities of this compound have not yielded quantitative results, detailed methodologies from preclinical or clinical studies, or elucidated signaling pathways through which it may exert its effects. While commercial suppliers list this compound and provide its chemical identifiers (CAS: 1151862-69-9, Molecular Formula: C22H28O11), they do not offer substantial biological activity data.

The absence of specific research on this compound highlights a crucial area for future investigation. The known therapeutic potential of its source plant and the established pharmacological activities of other iridoid glycosides suggest that this compound may possess valuable medicinal properties. To unlock this potential, dedicated research is required to:

-

Investigate the specific biological activities of isolated this compound in in-vitro and in-vivo models of diseases where Scrophularia ningpoensis has shown promise.

-

Elucidate the molecular mechanisms and signaling pathways modulated by this compound to understand its mode of action.

-

Conduct comprehensive pharmacokinetic and toxicological studies to assess its safety and bioavailability.

Until such research is conducted and published, a detailed technical guide on the therapeutic effects of this compound cannot be responsibly compiled. The scientific community is encouraged to pursue studies on this and other lesser-known natural compounds to explore their potential contributions to modern medicine. Researchers interested in this field may consider initiating studies on this compound, leveraging the general knowledge of Scrophularia ningpoensis and other iridoid glycosides as a starting point for their investigations.

Caprarioside CAS number and molecular formula

For Immediate Release

[City, State] – This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the natural compound Caprarioside. This document provides key identifiers for this compound and outlines the current landscape of publicly available information regarding its biochemical properties and mechanisms of action.

Core Compound Identification

Precise identification is the cornerstone of reproducible scientific inquiry. The Chemical Abstracts Service (CAS) number and molecular formula for this compound are fundamental data points for researchers.

| Identifier | Value |

| CAS Number | 1151862-69-9 |

| Molecular Formula | C₂₂H₂₈O₁₁ |

Current State of Research

The information that is currently accessible is largely limited to its chemical identity and its source. Further research is required to elucidate the potential pharmacological profile of this compound.

Future Directions

The absence of detailed experimental data and mechanistic studies for this compound presents a clear opportunity for novel research. Future investigations could focus on:

-

Isolation and Purification: Developing and documenting standardized protocols for the isolation and purification of this compound from its natural sources.

-

Biological Screening: Conducting comprehensive in vitro and in vivo screening to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.

-

Mechanism of Action Studies: Upon identification of a significant biological effect, subsequent research would be necessary to determine the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

At present, due to the lack of published research, a detailed technical guide with experimental protocols and signaling pathway diagrams, as originally envisioned, cannot be constructed. This document serves to summarize the existing foundational data and highlight the need for further scientific exploration into the properties and potential applications of this compound. Researchers are encouraged to view this as a starting point for new avenues of investigation in the field of natural product chemistry and drug discovery.

Caprarioside: A Review of the Current, Limited Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caprarioside is an iridoid glycoside that has been identified in medicinal plants, notably Scrophularia ningpoensis and Capraria biflora. Iridoids are a class of secondary metabolites recognized for a wide array of biological activities, and as such, this compound is a compound of interest within the scientific community. This technical guide aims to provide a comprehensive review of the existing scientific literature on this compound, with a focus on its chemical properties, and to contextualize its potential biological activities based on the broader understanding of related compounds and the plants from which it is derived.

Chemical and Physical Properties

Based on available data, the fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Class | Iridoid Glycoside | ChemFaces, MedChemExpress |

| CAS Number | 1151862-69-9 | ChemFaces, MedChemExpress |

| Natural Sources | Scrophularia ningpoensis, Capraria biflora L. | J-Stage, MedChemExpress |

Biological Activity and Pharmacological Potential: An Overview Based on Related Compounds

Direct and specific experimental studies detailing the biological activities, mechanisms of action, and quantitative data for this compound are notably scarce in the currently available scientific literature. However, an understanding of its potential can be inferred from the activities of the plant extracts in which it is found and from studies on structurally related iridoid glycosides.

The extracts of Scrophularia ningpoensis, a source of this compound, have been investigated for a variety of pharmacological effects.[1] These include anti-inflammatory, antibacterial, antifungal, and cytotoxic activities.[2] Specifically, certain compounds isolated from this plant have demonstrated significant inhibitory effects on the production of nitric oxide in macrophage cells, a key indicator of anti-inflammatory potential.[2] Furthermore, various iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis have shown significant α-glucosidase inhibitory activity, suggesting a potential role in the management of diabetes.[3]

Similarly, aqueous extracts of Capraria biflora, another source of this compound, have exhibited potent cytotoxic, analgesic, antimicrobial, and anti-inflammatory activities in pharmacological studies.[4] Other compounds isolated from Capraria biflora have shown strong cytotoxic activity against various tumor cell lines.[5][6]

Iridoids as a class are known to possess a wide range of biological and pharmacological activities.[7] A significant body of research exists on catalpol and its derivatives, which are structurally related to the aglycone of many iridoid glycosides. These compounds have been shown to possess anti-inflammatory and antioxidative properties, with some derivatives exhibiting higher potency than the parent compound.[8] The anti-inflammatory effects of some catalpol derivatives are mediated through the inhibition of the NF-κB signaling pathway.[9]

Inferred Signaling Pathways and Mechanisms of Action

Given the lack of specific studies on this compound, a definitive signaling pathway cannot be delineated. However, based on the activities of related compounds, particularly other iridoids, it is plausible that this compound could modulate key inflammatory pathways. A hypothetical workflow for investigating the anti-inflammatory mechanism of this compound is presented below. This workflow is based on common methodologies used in the study of natural products with anti-inflammatory potential.

Caption: A proposed experimental workflow to investigate the anti-inflammatory mechanism of this compound.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited, and there is a clear need for dedicated research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on the isolation of pure this compound to enable detailed pharmacological testing.

Key areas for future investigation include:

-

Comprehensive Biological Screening: Evaluating the activity of pure this compound in a wide range of assays, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic models.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.

-

Quantitative Analysis: Determining key pharmacological parameters such as IC50 and EC50 values in various functional assays.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity of biflorin, a typical o-naphthoquinone isolated from Capraria biflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Caprarioside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caprarioside, a significant bioactive glycoside, has garnered attention for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and ensuring consistent efficacy. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Analytical Methods for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with various detectors, as well as high-performance thin-layer chromatography (HPTLC), are commonly utilized for the quantification of secondary metabolites in plant extracts due to their accuracy and robustness.[1] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2][3][4]

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation on a plate, quantification by densitometric scanning. | Separation by chromatography, detection by mass-to-charge ratio.[2][4] |

| Sensitivity | Moderate (µg/mL range). | Moderate (ng/spot range).[5][6] | High to Very High (pg/mL to ng/mL range).[3] |

| Selectivity | Good, can be improved with method optimization. | Moderate, potential for matrix interference. | Excellent, highly specific. |

| Linearity Range | Typically 2-3 orders of magnitude.[7][8] | Typically 1-2 orders of magnitude.[6] | Wide, often 3-4 orders of magnitude.[3] |

| Precision (%RSD) | < 2% | < 5% | < 15% (in biological matrices).[3] |

| Accuracy (%Recovery) | 98-102% | 95-105% | 85-115% (in biological matrices).[3] |

| Sample Throughput | Moderate | High | Moderate |

| Cost | Moderate | Low | High |

| Typical Application | Routine quality control of raw materials and finished products.[9] | Screening of large numbers of samples, quality control.[1] | Bioanalysis, metabolite identification, trace analysis.[2][3] |

II. Experimental Protocols

A. Sample Preparation: Extraction of this compound from Plant Material

The efficient extraction of this compound from its natural source is a critical first step for accurate quantification.

Protocol:

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction Solvent: Select an appropriate solvent. Methanol or ethanol (70-80% in water) are often effective for extracting glycosides.[10]

-

Extraction Methods:

-

Maceration: Soak the powdered plant material in the extraction solvent (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

-

Soxhlet Extraction: Place the powdered material in a thimble and extract using the chosen solvent in a Soxhlet apparatus for 6-8 hours.[11]

-

Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in the solvent and sonicate for 30-60 minutes.[11] This method is often faster and more efficient.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Sample Solution Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent to achieve a concentration within the calibration range of the analytical method. Filter the solution through a 0.45 µm syringe filter before analysis.[7]

Diagram 1: General Workflow for this compound Quantification

Caption: A generalized workflow for the quantification of this compound.

B. High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for glycoside separation.

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Determined by the UV absorption maximum of this compound. A PDA detector can be used to identify the optimal wavelength.

-

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

C. High-Performance Thin-Layer Chromatography (HPTLC) Protocol

Instrumentation: HPTLC system with an automatic sampler, developing chamber, and a TLC scanner (densitometer).

Protocol:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Sample and Standard Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automatic applicator.

-

Mobile Phase (Solvent System): A mixture of solvents like ethyl acetate, methanol, and water can be optimized for the separation of this compound.[1]

-

Development: Develop the plate in a pre-saturated twin-trough chamber until the mobile phase reaches a certain distance up the plate.

-

Densitometric Analysis: After drying the plate, scan it with a densitometer at the wavelength of maximum absorbance for this compound.

-

Quantification: Generate a calibration curve from the peak areas of the standard bands and use it to determine the concentration of this compound in the samples.

D. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Protocol:

-

Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (UPLC).

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), either in positive or negative mode.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation.

-

-

Standard Preparation: Prepare calibration standards and quality control (QC) samples, often in the same matrix as the samples to be analyzed to account for matrix effects. An internal standard is typically used.

-

Analysis: Inject the samples and standards into the LC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

III. Method Validation

All analytical methods used for quantification should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[6]

-

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[6]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

-

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Hypothetical Signaling Pathway Involving this compound

Bioactive compounds like this compound often exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway where this compound could be involved.

Diagram 2: Hypothetical Signaling Pathway of this compound

Caption: A hypothetical signaling cascade initiated by this compound.

Disclaimer: The quantitative data and signaling pathway presented are illustrative and for guidance purposes only. Method development and validation must be performed using a certified reference standard for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous HPTLC method for zonisamide and cilostazol determination [wisdomlib.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. longdom.org [longdom.org]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Caprarioside

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Caprarioside using High-Performance Liquid Chromatography (HPLC). The method is applicable for the analysis of this compound in raw materials, processed extracts, and finished products.

Introduction

This compound is an iridoid glycoside found in plants of the Scrophularia genus, notably Scrophularia ningpoensis. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making their accurate quantification crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of these compounds. This application note details a reliable HPLC method for the determination of this compound.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and water.

-

Acid: Phosphoric acid or acetic acid (analytical grade).

-

This compound Reference Standard: A certified reference standard of this compound with a purity of ≥98%.

-

Sample Filtration: 0.45 µm syringe filters.

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on established methods for the analysis of iridoid glycosides from Scrophularia ningpoensis.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 10-30% B20-35 min: 30-60% B35-40 min: 60-10% B (return to initial)40-45 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Note: The optimal detection wavelength for this compound should be determined by acquiring the UV spectrum of a standard solution. Based on the typical UV absorbance of iridoid glycosides, 210 nm is a suitable starting point for detection.

Protocols

3.1. Preparation of Standard Solutions

-

Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation

-

For Plant Material (e.g., Scrophularia ningpoensis root):

-

Accurately weigh about 1.0 g of the powdered plant material.

-

Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.

-

Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

-

-

For Extracts or Formulations:

-

Accurately weigh a quantity of the extract or formulation equivalent to approximately 5 mg of this compound.

-

Dissolve the sample in a suitable volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

-

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for iridoid glycosides. This data should be validated for the specific instrumentation and conditions used.

| Parameter | Expected Value |

| Retention Time (approx.) | 15 - 25 min (highly dependent on the specific gradient) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Recovery (%) | 98 - 102% |

| Precision (RSD%) | < 2% |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Application Notes and Protocols for In Vitro Evaluation of Caprarioside Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprarioside is a novel natural product, presumably a glycoside or saponin isolated from a plant source, potentially of the Capparis genus. Based on the known biological activities of related compounds, this compound is hypothesized to possess antioxidant, anti-inflammatory, and cytotoxic properties. These application notes provide a comprehensive suite of in vitro assays to characterize the bioactivity of this compound and similar novel natural products. The following protocols are designed to be a starting point for the initial screening and characterization of this compound.

Experimental Workflow for In Vitro Screening of this compound

The following diagram outlines a general workflow for the initial in vitro biological screening of a novel compound like this compound.

Caption: General workflow for in vitro screening of this compound.

Section 1: Antioxidant Activity Assays

Antioxidant activity is a common property of natural products. The following assays are recommended for an initial assessment of this compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of this compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Ascorbic acid is used as a positive control. Prepare similar dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each this compound dilution or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

-

Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging (this compound) | % DPPH Scavenging (Ascorbic Acid) |

| 100 | 85.2 ± 3.1 | 96.5 ± 1.8 |

| 50 | 68.7 ± 2.5 | 92.1 ± 2.2 |

| 25 | 49.5 ± 1.9 | 85.3 ± 1.5 |

| 12.5 | 28.1 ± 1.2 | 65.4 ± 2.0 |

| 6.25 | 14.3 ± 0.8 | 42.6 ± 1.7 |

| IC50 (µg/mL) | 25.5 | 8.9 |

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each this compound dilution or control.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄·7H₂O.

-

The FRAP value of the sample is expressed as µM of Fe(II) equivalents per mg of the sample.

-

Data Presentation:

| Sample | Concentration (µg/mL) | FRAP Value (µM Fe(II)/mg) |

| This compound | 50 | 150.3 ± 8.7 |

| Ascorbic Acid | 50 | 480.6 ± 15.2 |

Section 2: Anti-inflammatory Activity Assay

Inflammation is a key process in many diseases. The inhibition of protein denaturation is a common in vitro method to screen for anti-inflammatory activity.

Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, which is implicated in inflammatory processes.

Protocol:

-

Reagent Preparation:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare a stock solution and serial dilutions of this compound (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in a suitable solvent.

-

Diclofenac sodium is used as a positive control.

-

-

Assay Procedure:

-

To 0.5 mL of each this compound dilution or control, add 0.5 mL of 1% BSA solution.

-

Adjust the pH to 6.8 using 1N HCl.

-

Incubate at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the absorbance at 660 nm.

-

-

Calculation:

-

The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the denatured BSA without the sample.

-

The IC50 value is determined from the dose-response curve.

-

Data Presentation:

| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac Sodium) |

| 500 | 78.4 ± 4.2 | 92.1 ± 2.5 |

| 250 | 62.1 ± 3.5 | 85.6 ± 2.1 |

| 125 | 45.3 ± 2.8 | 76.2 ± 1.9 |

| 62.5 | 25.9 ± 1.7 | 58.4 ± 2.3 |

| 31.25 | 12.5 ± 1.1 | 35.7 ± 1.8 |

| IC50 (µg/mL) | 145.2 | 85.7 |

Potential Inflammatory Signaling Pathway for Further Investigation

Should this compound show significant anti-inflammatory activity, a potential mechanism to investigate is the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

Section 3: Cytotoxic Activity Assay

Determining the cytotoxic potential of a new compound is crucial for drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.

Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., HeLa, HepG2, or MCF-7) in appropriate medium supplemented with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Treatment:

-

Prepare a stock solution and serial dilutions of this compound (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL) in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

-

The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Data Presentation (48h Incubation):

| Concentration (µg/mL) | % Cell Viability (HeLa) | % Cell Viability (Doxorubicin) |

| 200 | 15.8 ± 2.1 | 5.2 ± 0.8 |

| 100 | 32.4 ± 3.5 | 10.1 ± 1.2 |

| 50 | 51.2 ± 4.0 | 22.5 ± 2.0 |

| 25 | 75.6 ± 5.2 | 48.9 ± 3.1 |

| 12.5 | 92.1 ± 6.3 | 70.3 ± 4.5 |

| 6.25 | 98.7 ± 5.8 | 88.6 ± 5.0 |

| IC50 (µg/mL) | 52.5 | 24.1 |

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, compound concentrations, and incubation times. All experiments should be performed with appropriate controls.

Application Notes and Protocols for Studying Cynaroside Effects in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynaroside, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid found in various medicinal plants.[1] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and hepatoprotective effects.[2][3][4] This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of cynaroside, with a focus on oncology, inflammation, neuroprotection, and enteritis.

I. Oncology: Colorectal and Gastric Cancer Models

Cynaroside has been shown to inhibit the proliferation of colorectal and gastric cancer cells in vivo.[1][5] The following protocols describe the use of xenograft mouse models to evaluate the anti-tumor efficacy of cynaroside.

A. Colorectal Cancer Xenograft Model

Animal Model: Nude BALB/c mice are commonly used for their immunodeficient state, which allows for the growth of human cancer cell xenografts.[1]

Experimental Protocol:

-

Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, RKO) are cultured in appropriate media until they reach the logarithmic growth phase.

-

Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or serum-free medium is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper. The volume is calculated using the formula: (Length × Width²) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.

-

Cynaroside Administration: Cynaroside is dissolved in a suitable vehicle (e.g., DMSO) and administered to the treatment group, typically via intraperitoneal injection, at doses ranging from 25 to 50 mg/kg daily or every other day.[1][5] The control group receives the vehicle alone.

-

Endpoint: After a predefined treatment period (e.g., 2-4 weeks), or when tumors in the control group reach a predetermined size, the mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[1]

Quantitative Data Summary:

| Animal Model | Cell Line | Cynaroside Dose | Route of Administration | Key Findings | Reference |

| Nude BALB/c mice | HCT116 | 25 and 50 mg/kg | Subcutaneous injection | Significant inhibition of tumor growth and reduction in tumor weight. Decreased expression of Ki67 and PCNA. | [1] |

| NOD/SCID mice | SGC7901, MKN45 | 50 mg/kg | Intraperitoneal injection | Significant reduction in tumor volume and weight. | [5] |

Experimental Workflow for Colorectal Cancer Xenograft Model

References

- 1. mdpi.com [mdpi.com]

- 2. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Capillarisin for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction